2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one
CAS No.: 1599634-01-1
Cat. No.: VC7631174
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1599634-01-1 |
|---|---|
| Molecular Formula | C9H7ClN2O |
| Molecular Weight | 194.62 |
| IUPAC Name | 2-chloro-1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone |
| Standard InChI | InChI=1S/C9H7ClN2O/c10-3-9(13)7-5-12-8-1-2-11-4-6(7)8/h1-2,4-5,12H,3H2 |
| Standard InChI Key | NIJRXACFNCQRKO-UHFFFAOYSA-N |
| SMILES | C1=CN=CC2=C1NC=C2C(=O)CCl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a 1H-pyrrolo[3,2-c]pyridine scaffold substituted at the 3-position with a 2-chloroethanone group. This arrangement creates a planar aromatic system with electron-deficient regions, as evidenced by its canonical SMILES representation: O=C(C1=CNC2=C1C=NC=C2Cl)CCl . The pyrrolo[3,2-c]pyridine moiety distinguishes it from the more common [2,3-b] isomer, altering electronic distribution and hydrogen-bonding capabilities .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇ClN₂O | |
| Molecular Weight | 194.62 g/mol | |
| Melting Point | 296–298°C | |
| Topological Polar Surface Area | 52.8 Ų |
Spectroscopic Fingerprints
Nuclear magnetic resonance (NMR) predictions for the compound suggest distinct aromatic proton environments:
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¹H NMR: Signals at δ 8.8–8.9 ppm (pyridinic H), δ 7.4–7.6 ppm (pyrrolic H), and δ 4.6 ppm (CH₂Cl) .
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¹³C NMR: Carbonyl carbon at δ 195–200 ppm, aromatic carbons between δ 120–150 ppm .
Synthetic Methodologies
Core Scaffold Construction
The pyrrolo[3,2-c]pyridine system is typically assembled via:
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Gould-Jacobs Cyclization: Thermal cyclization of enaminones under acidic conditions .
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Metal-Catalyzed Coupling: Palladium-mediated cross-coupling for introducing substituents .
Chloroacetylation Strategies
Acylation at the 3-position employs:
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Friedel-Crafts Reaction: Using chloroacetyl chloride with Lewis acid catalysts (AlCl₃) .
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Direct Chlorination: Post-synthetic modification of pre-formed ethanone derivatives .
Table 2: Comparative Synthetic Yields
Analytical Profiling
Chromatographic Behavior
Reverse-phase HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows:
Mass Spectrometry
High-resolution ESI-MS displays:
Industrial Applications
Pharmaceutical Intermediates
Used in synthesizing:
Scale-Up Challenges
Key manufacturing considerations:
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